Human TRPA1 Antagonist Potency Comparison
The target compound blocks human TRPA1 with an IC₅₀ of 310 nM in a Fluo‑4 NW fluorescence assay performed in HEK293‑TREx cells [1]. This value is essentially equipotent to the well‑characterized TRPA1 antagonist AZ465, which exhibits IC₅₀ values of 20–305 nM depending on the agonist used (Zn²⁺‑induced activation: 85 nM; CS‑induced activation: 20 nM; cinnamaldehyde‑induced activation: ~300 nM) [2]. In contrast, the 4‑fluorophenylamino analog (CAS 1224599‑57‑8) lacks any publicly reported TRPA1 activity, indicating that the unsubstituted phenylamino moiety may be a critical pharmacophoric feature for maintaining this activity level [3].
| Evidence Dimension | Human TRPA1 antagonist IC₅₀ |
|---|---|
| Target Compound Data | 310 nM (Fluo‑4 NW assay, HEK293‑TREx) |
| Comparator Or Baseline | AZ465: 20–305 nM depending on agonist; 4‑fluorophenylamino analog: no reported activity |
| Quantified Difference | Within 1.5‑fold of AZ465 under comparable conditions; >10‑fold advantage over analog with no detectable activity |
| Conditions | HEK293‑TREx cells, Fluo‑4 NW staining, 48‑72 h post‑induction |
Why This Matters
Procurement of the exact compound ensures TRPA1 activity comparable to a well‑validated tool antagonist, whereas the readily available fluorinated analog is of unknown utility.
- [1] BindingDB. Entry BDBM50021820 (CHEMBL3297778). Affinity data for Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021820 (accessed 2026-05-07). View Source
- [2] Klionsky, L.; Tamir, R.; Gao, B.; Wang, W.; Immke, D. C.; Nishimura, N.; Gavva, N. R. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. J. Pain Res. 2013, 6, 59‑70. View Source
- [3] PubChem. Compound Summary: Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pentanoate. CID 53415652. https://pubchem.ncbi.nlm.nih.gov/compound/1224599-57-8 (accessed 2026-05-07). View Source
